molecular formula C6H3BrIN3 B1149279 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine CAS No. 1357945-49-3

6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1149279
CAS No.: 1357945-49-3
M. Wt: 323.919
InChI Key: CVXSIXKIMJVPFN-UHFFFAOYSA-N
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Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 6-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine derivatives. Research has shown that compounds derived from this structure exhibit notable activity against both Gram-positive and Gram-negative bacterial strains. In a study involving the synthesis of sulfonamide derivatives linked to this pyrazolo compound, several derivatives demonstrated significant antibacterial effects compared to standard drugs like streptomycin. The synthesized compounds were characterized by their antioxidant properties as well, showing moderate to good activity in DPPH and Superoxide radical scavenging assays .

Kinase Inhibition

The pyrazolo[4,3-c]pyridine scaffold has been extensively utilized in the design of kinase inhibitors. The structural features of this compound make it suitable for targeting various kinases involved in cancer pathways. For instance, derivatives of this compound have been evaluated for their inhibitory effects on epidermal growth factor receptors (EGFR), which are critical in many cancers. Specific derivatives have shown potent anti-proliferative activities against cancer cell lines such as A549 and HCT-116, with IC50 values indicating strong efficacy .

Antitumor Activity

The antitumor potential of this compound has also been investigated. Compounds designed based on this scaffold have shown promise in inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways associated with cancer progression. For example, certain derivatives have been identified as effective against mutant forms of EGFR, which are often resistant to standard therapies .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several chemical reactions that enhance its biological activity. The compound can be prepared through iodination processes and subsequent coupling reactions with various functional groups to improve its pharmacological profile. Understanding the structure-activity relationship (SAR) is crucial for optimizing these compounds for better efficacy and reduced toxicity. Studies have indicated that modifications at specific positions on the pyrazolo ring can lead to improved potency against targeted diseases .

Case Studies and Research Findings

Study Application Findings
Chandak et al. (2019)AntibacterialCompounds showed significant activity against various bacterial strains with good antioxidant properties .
PMC8412142 (2021)AntitumorDerivatives exhibited potent anti-proliferative effects against A549 and HCT-116 cells with promising IC50 values .
PMC9466626 (2022)Kinase InhibitionIdentified derivatives as effective EGFR inhibitors with low nanomolar IC50 values against mutant forms .

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Biological Activity

6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both bromine and iodine atoms, which enhance its chemical reactivity and biological profile. Research indicates that it may possess significant therapeutic properties, particularly in cancer treatment and as an antimicrobial agent.

Synthesis

The synthesis of this compound typically involves halogenation reactions, where specific reagents and conditions are employed to introduce the bromine and iodine substituents. This compound serves as a building block for more complex heterocyclic compounds, facilitating further modifications to enhance biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to diverse biological effects. For instance, it has been explored as a potential inhibitor of kinases involved in cell proliferation and survival pathways, which is crucial in cancer biology .

Biological Activity Profiles

Research has demonstrated that this compound exhibits promising antiproliferative activity against various cancer cell lines. Below is a summary of its biological activities based on recent studies:

Activity Cell Line/Target IC50 Value (µM) Reference
AntiproliferativeMCF7 (breast cancer)0.59
AntiproliferativeHL60 (leukemia)1.05
AntimicrobialMycobacterium tuberculosisNot specified
Kinase inhibitionVarious kinasesNot specified

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : A study focused on the compound's effect on breast cancer cell lines demonstrated significant cytotoxicity with an IC50 value of 0.59 µM against MCF7 cells. This suggests a strong potential for development as an anticancer agent .
  • Kinase Inhibition : The compound has been evaluated for its ability to inhibit specific kinases related to cancer progression. Its structural features allow it to effectively bind to the active sites of these enzymes, blocking their function and potentially leading to apoptosis in cancer cells .
  • Antimicrobial Properties : Preliminary investigations have indicated that this compound may exhibit antimicrobial activity against Mycobacterium tuberculosis, highlighting its versatility as a bioactive molecule .

Properties

IUPAC Name

6-bromo-3-iodo-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-5-1-4-3(2-9-5)6(8)11-10-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXSIXKIMJVPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=C(NN=C21)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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